3-methoxyprop-2-enoic acid 3-methoxyprop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 6162-52-3
VCID: VC11473945
InChI:
SMILES:
Molecular Formula: C4H6O3
Molecular Weight: 102.1

3-methoxyprop-2-enoic acid

CAS No.: 6162-52-3

VCID: VC11473945

Molecular Formula: C4H6O3

Molecular Weight: 102.1

Purity: 95

* For research use only. Not for human or veterinary use.

3-methoxyprop-2-enoic acid - 6162-52-3

Description

3-Methoxyprop-2-enoic acid, also known as (2E)-3-methoxyprop-2-enoic acid, is an organic compound with the molecular formula C4H6O3. It is characterized by the presence of a methoxy group attached to a prop-2-enoic acid backbone. This compound is of interest in various fields, including organic synthesis and biological research.

Synthesis Methods

The synthesis of 3-methoxyprop-2-enoic acid typically involves the reaction of methoxyacetic acid or related precursors with appropriate reagents under specific conditions. Common methods include:

  • Direct Esterification: Methoxyacetic acid can be converted into its acid chloride and then reacted with an alcohol to form an ester, which can be further hydrolyzed to the acid.

  • Oxidation Reactions: Certain aldehydes or alcohols can be oxidized to form the desired carboxylic acid.

Types of Reactions

  • Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or further oxidized products.

  • Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

  • Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

  • Substitution: Halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed depend on the specific conditions and reagents used. For example, oxidation may yield methoxyacetaldehyde, while reduction can produce methoxypropanol.

Biological and Medicinal Applications

3-Methoxyprop-2-enoic acid and its derivatives have been studied for their potential biological activities, including anti-inflammatory effects. The compound's ability to interact with enzymes and receptors can modulate various biochemical pathways, potentially influencing inflammatory responses.

Compound NameStructure TypeBiological Activity
3-Methoxyprop-2-enoic acidCarboxylic acidAnti-inflammatory
(2E)-3-Methoxyprop-2-enamideAmideAntimicrobial, anti-inflammatory

Research Findings and Case Studies

Research on compounds similar to 3-methoxyprop-2-enoic acid has shown promising results in inhibiting inflammatory mediators. For instance, studies on related compounds have demonstrated significant inhibition of matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in inflammatory responses.

Inhibition of MMPs

  • A study on related compounds found that they significantly reduced mRNA levels of MMP3 and MMP13 in stimulated chondrocytes, suggesting a potential role in treating cartilage degradation associated with osteoarthritis.

Cellular Signaling Pathways

  • Further investigation into signaling pathways revealed that these compounds could inhibit the MAPK signaling pathway, which is activated by inflammatory cytokines. This inhibition may contribute to their anti-inflammatory effects.

CAS No. 6162-52-3
Product Name 3-methoxyprop-2-enoic acid
Molecular Formula C4H6O3
Molecular Weight 102.1
Purity 95
Last Modified Aug 25 2023

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